
2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a fluorophenyl group, which is known for its influence on the electronic properties of molecules, a sulfonyl group that can affect solubility and reactivity, an indole moiety, which is a common structure in pharmaceuticals, and a piperidinyl substituent, which is often seen in compounds with biological activity.
Synthesis Analysis
While the specific synthesis of 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone is not detailed in the provided papers, similar compounds have been synthesized through various organic reactions. For instance, the synthesis of related sulfonate reagents for analytical derivatization in liquid chromatography has been reported . These methods often involve multiple steps, including the formation of sulfonate esters and the introduction of fluorophores and tertiary amino functions. Such synthetic routes could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using techniques such as FT-IR, NBO, and HOMO-LUMO analysis . These studies can provide insights into the stability of the molecule, charge delocalization, and the electronic properties that govern reactivity. For example, the negative charge distribution over the carbonyl group and the positive regions over the remaining groups can be indicative of the molecule's reactive sites .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be influenced by the presence of the fluorophenyl and sulfonyl groups. The fluorine atom can enhance the electrophilic nature of adjacent carbon atoms, making them more reactive towards nucleophilic attack. The sulfonyl group can also play a role in chemical reactions, particularly in the context of derivatization reactions used in analytical chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be characterized by its solubility, stability, and reactivity. The presence of the sulfonyl group could increase solubility in polar solvents, while the fluorophenyl group could affect the compound's electronic properties and thus its reactivity. The piperidinyl group could confer a basic character to the molecule, potentially affecting its interaction with acids and bases. The molecular docking studies of similar compounds suggest that specific functional groups are crucial for binding to biological targets, indicating potential biological activity .
Relevant Case Studies
Although no direct case studies on 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone are provided, related research on compounds with similar structural features has shown potential applications in nonlinear optics and as anti-neoplastic agents due to their inhibitory activity against certain enzymes . Additionally, the synthesis and application of similar sulfonate reagents in liquid chromatography highlight the utility of such compounds in analytical chemistry . The enantioselective synthesis of sulfamidate-fused piperidin-4-ones demonstrates the potential for creating compounds with high stereochemical control, which is crucial for pharmaceutical applications .
科学的研究の応用
Enantioselective Synthesis and Applications
A study by Liu et al. (2013) detailed the enantioselective [4 + 2] cycloaddition of cyclic N-sulfimines and acyclic enones or ynones, leading to sulfamidate-fused 2,6-disubstituted piperidin-4-ones. This method provides a concise route to valuable compounds with high diastereo- and enantioselectivity, indicating potential applications in the synthesis of complex molecules and drug intermediates (Liu et al., 2013).
Protection Group Strategy in Carbohydrate Chemistry
Spjut et al. (2010) developed the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for the protection of hydroxyl groups in carbohydrate chemistry. This group was synthesized and evaluated, showing high yields and stability under various conditions, making it a valuable tool in the synthesis and modification of carbohydrates (Spjut et al., 2010).
Anticancer Activity of Sulfone Derivatives
Research by Bashandy et al. (2011) focused on the synthesis of novel sulfones with biologically active moieties, including hydrazides and chromenes, starting with 1-[4-(piperidin-1-ylsulfonyl)phenyl]-ethanone. These compounds exhibited in vitro anticancer activity against the MCF7 breast cancer cell line, suggesting their potential as therapeutic agents (Bashandy et al., 2011).
Analytical Derivatization in Liquid Chromatography
Wu et al. (1997) introduced a new sulfonate reagent for analytical derivatization in liquid chromatography, which includes a fluorophore for sensitive detection. This reagent provides a method for the efficient analysis of analytes, demonstrating the applicability of fluorophenylsulfonyl compounds in analytical chemistry (Wu et al., 1997).
特性
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c22-16-8-10-17(11-9-16)28(26,27)20-14-24(19-7-3-2-6-18(19)20)15-21(25)23-12-4-1-5-13-23/h2-3,6-11,14H,1,4-5,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERDFLCWPCOTDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

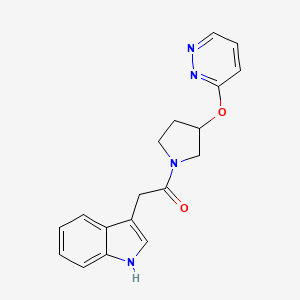

![N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B3008139.png)
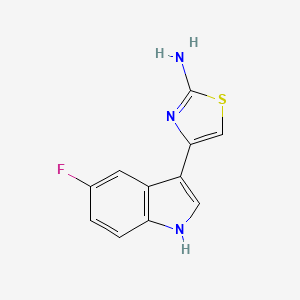
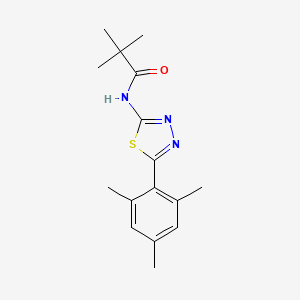
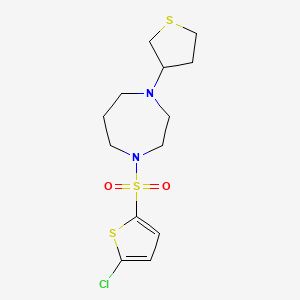
![3-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B3008145.png)
![[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3008146.png)
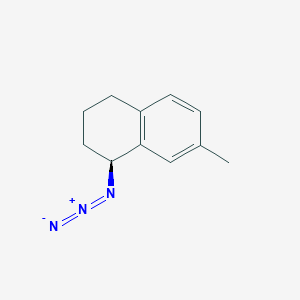
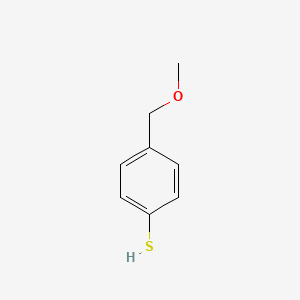
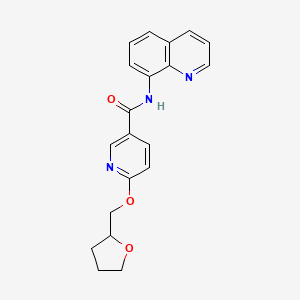
![N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3008150.png)
![5-chloro-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B3008151.png)
![4-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B3008155.png)